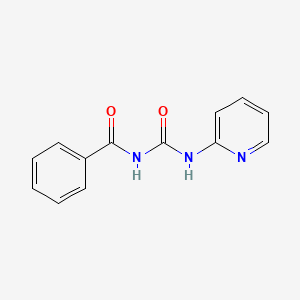

N-(pyridin-2-ylcarbamoyl)benzamide

Descripción general

Descripción

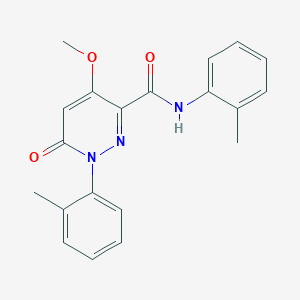

“N-(pyridin-2-ylcarbamoyl)benzamide” is a chemical compound with the molecular formula C13H11N3O2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of N-(pyridin-2-ylcarbamoyl)benzamide has been reported in the literature. For instance, a novel series of N-pyridin-2-yl benzamide analogues were synthesized starting from 3-nitrobenzoic acid . The reaction was implemented in various co-solvents, and it was found that the co-solvent H2O/dioxane could improve the yield of products .Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylcarbamoyl)benzamide is determined by its molecular formula, C13H11N3O2 . Further details about its structure can be obtained through techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylcarbamoyl)benzamide include a molecular weight of 198.22 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Synthesis and Characterization

Synthesis of N-(pyridin-2-ylcarbamoyl)benzamide derivatives and their characterization using various spectroscopic techniques have been documented. These derivatives show potential in crystallography and molecular structure analysis (Adhami et al., 2014).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of certain N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been studied, revealing insights into molecular orientations and interactions (Artheswari et al., 2019).

Chemical Reactions and Kinetics

Photocatalytic Degradation Studies

N-(pyridin-2-ylcarbamoyl)benzamide derivatives have been investigated in the context of photocatalytic degradation, providing insights into their reactivity and potential environmental applications (Maillard-Dupuy et al., 1994).

C-H Bond Amination

These compounds have been used to study C-H bond amination reactions, showcasing their utility in synthetic organic chemistry (Zhao et al., 2017).

Spectroscopic Analysis

Spectroscopic Characterization

Detailed spectroscopic data of certain N-(pyridin-2-ylcarbamoyl)benzamide isomers have been reported, highlighting their utility in molecular spectroscopy (Kadir et al., 2019).

Fluorescence Studies

Research on benzamide ligands with pyridine derivatives has shown interesting fluorescence properties, making them relevant for studies in photochemistry and material science (Yamaji et al., 2017).

Direcciones Futuras

The N-pyridin-2-yl benzamide analogues discovered in recent studies can provide some lead molecules for the development of potent oral GK activators with minimum side-effects for the management of type 2 diabetes . This suggests potential future directions in the field of medicinal chemistry and drug development.

Propiedades

IUPAC Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKGCZZLXAMCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330161 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49718146 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(pyridin-2-ylcarbamoyl)benzamide | |

CAS RN |

39764-04-0 | |

| Record name | N-(pyridin-2-ylcarbamoyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)

![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)